3-{1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related triazolopyridine and pyrimidine derivatives involves reactions between sodium salts of hydroxy-propenones and heterocyclic amines, or by cyclocondensation of hydrazino derivatives of pyrazolopyrimidine with orthoesters or carbon disulfide in pyridine, followed by alkylation processes. These methods highlight the diverse synthetic routes available for constructing complex molecules involving triazolopyridine structures (Mohamed et al., 2011); (Sheikhi-Mohammareh, Shiri, & Bakavoli, 2013).
Molecular Structure Analysis
Structural confirmation of these compounds typically involves comprehensive spectral data analysis, including IR, NMR, LC-MS, and sometimes X-ray crystallography. These techniques confirm the molecular frameworks and substitution patterns of the synthesized compounds, essential for understanding their chemical behavior and potential applications (Suresh, Lavanya, & Rao, 2016).
Chemical Reactions and Properties
The reactivity of triazolopyridines and related derivatives often involves interactions with various reagents to form new compounds with potential biological activities. For instance, reactions with heterocyclic amidines have led to the synthesis of novel azolopyrimidines, showcasing the versatility of these cores in chemical transformations (Elmaati, 2002).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, of these compounds can significantly influence their application scope. For instance, adjusting the substituents on the core structure can improve water solubility at specific pH levels, which is crucial for biological applications (Baraldi et al., 2012).
properties
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-2-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-14-7-8-17-21-16(13-25(17)11-14)20(27)24-9-4-5-15(12-24)19-23-22-18-6-2-3-10-26(18)19/h2-3,6-8,10-11,13,15H,4-5,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUXDNWVHORREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(6-Methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine |
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